
Dichloro Bisphenol S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro Bisphenol S, also known as 2,6-Dichloro-4-(4-hydroxyphenyl)sulfonylphenol, is a chlorinated derivative of Bisphenol S. It consists of two hydroxyphenyl groups connected by a sulfone linkage, with chlorine atoms substituted at the 2 and 6 positions of one of the phenyl rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro Bisphenol S typically involves the chlorination of Bisphenol S. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective chlorination at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro Bisphenol S undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfone group can be reduced to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted bisphenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dichloro Bisphenol S has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Studied for its potential endocrine-disrupting effects and interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of high-performance plastics, adhesives, and coatings
Wirkmechanismus
The mechanism of action of Dichloro Bisphenol S involves its interaction with various molecular targets, including estrogen receptors. It acts as a partial agonist, binding to the receptors and activating certain pathways while inhibiting others. This dual action can lead to complex biological effects, including endocrine disruption and modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: A widely used bisphenol with similar structural features but different central linkage (dimethylmethylene group).
Bisphenol F: Another bisphenol with a different central linkage (methane group).
Bisphenol S: The parent compound of Dichloro Bisphenol S, with a sulfone linkage but no chlorine substitutions
Uniqueness
This compound is unique due to its chlorinated structure, which imparts different chemical and biological properties compared to other bisphenols. The presence of chlorine atoms enhances its reactivity and potential interactions with biological systems, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C12H8Cl2O4S |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
2,6-dichloro-4-(4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H8Cl2O4S/c13-10-5-9(6-11(14)12(10)16)19(17,18)8-3-1-7(15)2-4-8/h1-6,15-16H |
InChI-Schlüssel |
KUAAEODDSIHQGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


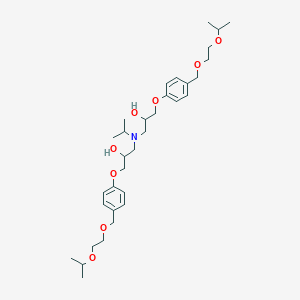
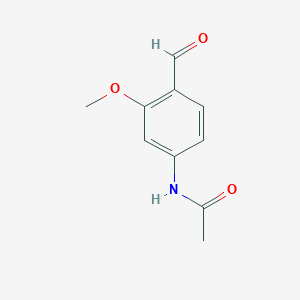

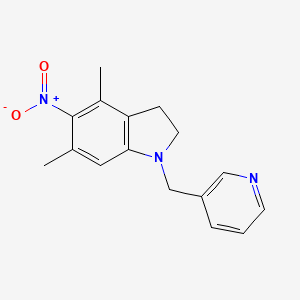
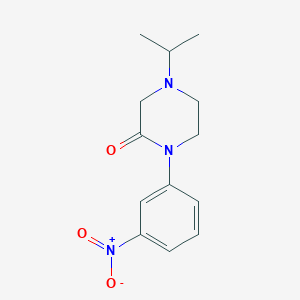
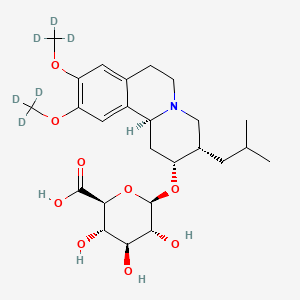
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)

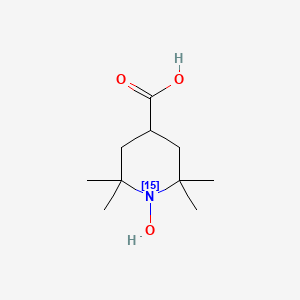
![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
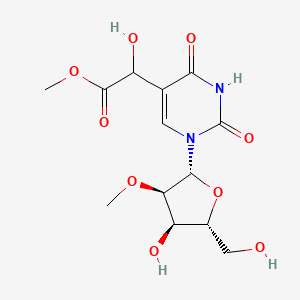
![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)
![(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13854973.png)
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
